N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide
Description
N1-(3,3-Diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) core. The N1 substituent is a 3,3-diphenylpropyl group, providing significant lipophilicity and steric bulk, while the N2 substituent is a 4-ethoxyphenyl group, introducing electron-donating ethoxy functionality.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-30-22-15-13-21(14-16-22)27-25(29)24(28)26-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOISEKLKGZTQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxalamide group into amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Oxalamide derivatives with additional functional groups
Reduction: Amine derivatives
Substitution: Compounds with substituted ethoxy groups
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity :
- Lipophilicity : The 3,3-diphenylpropyl group in the target compound confers higher lipophilicity compared to smaller N1 substituents (e.g., 4-methoxyphenethyl in compound 17 or adamantyl in compound 10). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in compound 13. This difference may influence metabolic stability, as electron-withdrawing groups like chlorine often slow oxidative metabolism .
Synthetic Efficiency: Yields for similar oxalamides range from 35% (compound 17) to 53% (compound 15), suggesting that steric bulk (e.g., diphenylpropyl) might reduce synthetic efficiency due to hindered reaction kinetics. No yield data are available for the target compound .
Thermal Stability :
Key Observations :
Safety Profiles: Umami-enhancing oxalamides (e.g., S336) show high NOEL values (100 mg/kg/day), indicating low toxicity. The ethoxyphenyl group in the target compound may similarly undergo hydrolytic and oxidative metabolism, reducing toxicity risks .
Metabolic Pathways: Oxalamides with ether linkages (e.g., ethoxy or methoxy groups) are prone to hydrolytic cleavage, as seen in flavoring agents like S334. The 4-ethoxyphenyl group in the target compound may undergo similar hydrolysis to 4-ethylphenol, requiring further toxicological evaluation .
Biological Activity
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,3-diphenylpropylamine with 4-ethoxyphenyl isocyanate. The reaction is conducted under controlled conditions to yield high-purity products. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Key Steps in Synthesis:
- Reactants: 3,3-diphenylpropylamine and 4-ethoxyphenyl isocyanate.
- Conditions: Inert atmosphere, controlled temperature.
- Purification: Techniques like recrystallization or chromatography are utilized.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Mechanism:
- The compound may bind to the active sites of these enzymes, preventing substrate access and subsequent product formation.
2. Analgesic Properties
In animal models, this compound has demonstrated analgesic effects comparable to standard pain relievers. The analgesic action is believed to be mediated through central and peripheral pathways, affecting pain signaling mechanisms.
Case Study:
A study involving mice subjected to inflammatory pain models showed a dose-dependent reduction in pain responses when treated with this compound. The results suggest its potential as an alternative analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX activity | |
| Analgesic | Reduction in pain response in mice | |
| Enzyme Interaction | Modulation of enzyme activity | Ongoing research |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:
- Enzyme Binding: The compound likely forms non-covalent interactions with enzymes involved in inflammatory pathways.
- Receptor Modulation: It may also interact with receptors associated with pain perception, leading to altered signaling cascades.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Long-term toxicity studies to assess safety profiles.
- Clinical trials to evaluate efficacy in human subjects.
- Structural modifications to enhance potency and selectivity against target enzymes.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 452.21 g/mol | HR-MS |
| LogP (Octanol-Water) | ~3.5 (predicted) | SwissADME |
| Aqueous Solubility | <10 µM (pH 7.4) | Shake-flask |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–70°C | >60°C reduces byproducts |
| Amine:Isocyanate Ratio | 1:1.2 | Prevents oligomerization |
| Purification Solvent | Ethyl acetate/hexane (3:7) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
